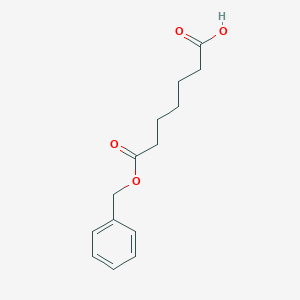

7-(Benzyloxy)-7-oxoheptanoic acid

Description

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

7-oxo-7-phenylmethoxyheptanoic acid |

InChI |

InChI=1S/C14H18O4/c15-13(16)9-5-2-6-10-14(17)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |

InChI Key |

DSNSGORUIGFBDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 7-Oxoheptanoic Acid Backbone

The 7-oxoheptanoic acid scaffold is versatile, allowing modifications at the ketone position. Key analogs include:

Aromatic Substituents

- 7-(2-Methylphenyl)-7-oxoheptanoate (Ethyl ester): Replaces the benzyloxy group with a 2-methylphenyl ketone and an ethyl ester. This modification increases lipophilicity (C₁₆H₂₂O₃, MW 262.35) but reduces polarity due to the ester group .

- 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid: Features a methoxyphenyl group, introducing electron-donating effects that enhance stability. Available commercially for synthetic applications .

- 7-Oxo-7-phenylheptanoic Acid (6-Benzoylhexanoic Acid): Lacks the benzyloxy group, directly substituting a phenyl ketone. This simpler structure (C₁₃H₁₆O₃, MW 236.26) is associated with irritant properties (Risk Code: 36/37/38) .

Bulky Aliphatic Substituents

- 7-(4-t-Butylphenyl)-7-oxoheptanoic Acid: Incorporates a tert-butyl group, significantly increasing steric bulk (C₁₇H₂₄O₃, MW 276.37).

- 7-Oxo-7-(2-Trifluoromethylphenyl)heptanoic Acid: The trifluoromethyl group (C₁₄H₁₅F₃O₃, MW 288.26) introduces strong electron-withdrawing effects, altering reactivity and solubility .

Heteroatom-Containing Substituents

- 7-(2-(Heptylamino)-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic Acid (Compound 17): Contains a cyclopentenyl-amino group, enabling hydrogen bonding. Tested for anti-inflammatory activity in murine models, though efficacy data remain incomplete .

- 7-Oxo-7-(phenylamino)heptanoic Acid: Substitutes oxygen with a phenylamino group (C₁₃H₁₇NO₃, MW 235.28), enhancing hydrogen-bonding capacity (PSA: 69.89 Ų) .

Functional Group Modifications

- Carboxylic Acid vs. Ester : The ethyl ester derivative () exhibits lower aqueous solubility compared to the carboxylic acid form (), impacting bioavailability.

- Amide vs. Ether Linkages: Compound 8D () uses an amino-pyrimidine linker, complicating synthesis (21% yield) but enabling targeted biological interactions.

Data Tables

Table 1: Structural and Physical Properties

Q & A

Q. What are the key steps in synthesizing 7-(Benzyloxy)-7-oxoheptanoic acid, and how can purity be ensured during synthesis?

The synthesis typically involves a multi-step process:

- Esterification : Reacting heptanedioic acid with benzyl alcohol under acidic conditions to form the benzyl ester intermediate.

- Selective Oxidation : Using oxidizing agents like KMnO₄ or CrO₃ to oxidize the terminal carboxylic acid group to a ketone while preserving the ester group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) is employed to isolate the product.

- Purity Verification : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H and ¹³C) to validate structural integrity and absence of byproducts like unreacted benzyl alcohol or over-oxidized derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile steps (e.g., solvent evaporation) .

- Waste Management : Segregate acidic waste from organic solvents. Neutralize acidic residues with sodium bicarbonate before disposal via certified hazardous waste services .

- Spill Handling : Absorb spills with inert materials (vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How is the structure of this compound confirmed experimentally?

- Spectroscopic Analysis :

- NMR : ¹H NMR shows peaks for the benzyloxy group (δ 7.3–7.5 ppm, aromatic protons) and the ketone (δ 2.5–3.0 ppm, α-protons). ¹³C NMR confirms the carbonyl (C=O) at ~200–210 ppm .

- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ketone and ester) and ~1250 cm⁻¹ (C-O stretch of benzyl ether) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass matching the molecular formula (C₁₄H₁₆O₄, [M+H]⁺ calc. 261.1121) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of this compound derivatives?

- Electron-Donating Groups (e.g., -OCH₃) : Enhance stability of intermediates in nucleophilic acyl substitution reactions by resonance stabilization. For example, methoxy-substituted analogs (e.g., Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate) show slower hydrolysis rates compared to unsubstituted derivatives .

- Steric Effects : Bulky groups (e.g., -t-Bu in 7-(4-t-Butylphenyl)-7-oxoheptanoic acid) hinder enzymatic degradation in biological studies, as observed in reduced hydrolysis by esterases .

Q. What methodologies are used to study the biological interactions of this compound in cellular systems?

- Enzyme Inhibition Assays : Test inhibition of lipases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters). IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293 or HepG2) assess biocompatibility. For example, analogs with hexylphenyl substituents show lower cytotoxicity (EC₅₀ > 100 µM) compared to halogenated derivatives .

- Metabolic Stability : Incubate with liver microsomes (e.g., rat or human) and quantify degradation via LC-MS to evaluate metabolic half-life .

Q. How can contradictory data on the solubility and stability of this compound be resolved?

- Solubility Profiling : Use a shake-flask method with HPLC quantification across solvents (e.g., DMSO, ethanol, PBS). For instance, solubility in PBS (pH 7.4) is typically <1 mg/mL, while DMSO solubility exceeds 50 mg/mL .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 14 days) identifies degradation products. For example, ketone reduction to secondary alcohols may occur under acidic conditions, requiring pH-controlled storage .

Q. What advanced techniques optimize the regioselective modification of this compound?

- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the ketone during ester hydrolysis, enabling selective functionalization of the carboxylic acid .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) achieve enantioselective α-alkylation of the ketone moiety for drug precursor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.